molecular formula C17H16 B3047938 Spiro[cyclopentane-1,9'-fluorene] CAS No. 14966-37-1

Spiro[cyclopentane-1,9'-fluorene]

Cat. No.: B3047938
CAS No.: 14966-37-1
M. Wt: 220.31 g/mol
InChI Key: AFYJRAFRYWVOOZ-UHFFFAOYSA-N
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Description

Spiro[cyclopentane-1,9’-fluorene] is a unique organic compound characterized by a spirocyclic structure where a cyclopentane ring is fused to a fluorene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

This reaction yields spiro[cyclopropane-1,9’-fluorene] with a yield of approximately 70% . Another method involves ring-closing metathesis and Suzuki–Miyaura cross-coupling reactions, which are operationally simple and use readily available starting materials .

Industrial Production Methods

Industrial production methods for spiro[cyclopentane-1,9’-fluorene] are not extensively documented. the scalability of the Corey–Chaykovsky reaction and the use of palladium-catalyzed cross-coupling reactions suggest potential pathways for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Spiro[cyclopentane-1,9’-fluorene] undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert ketones or aldehydes within the structure to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Spiro[cyclopentane-1,9’-fluorene] has several scientific research applications:

Mechanism of Action

The mechanism by which spiro[cyclopentane-1,9’-fluorene] exerts its effects is primarily related to its structural features. The spirocyclic core provides rigidity and stability, which enhances its photophysical properties. The molecular targets and pathways involved depend on the specific application, such as interaction with light-emitting materials in OLEDs or binding to biological molecules in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[cyclopropane-1,9’-fluorene]
  • Spiro[fluorene-9,2’-thiabicyclo[2.2.2]octene]
  • Spiro[cyclopentane-1,1’-indene]

Uniqueness

Spiro[cyclopentane-1,9’-fluorene] is unique due to its combination of a cyclopentane ring and a fluorene moiety, which imparts distinct photophysical and thermal properties. Compared to other spiro compounds, it offers a balance of rigidity and flexibility, making it suitable for various applications in materials science and organic electronics .

Properties

IUPAC Name

spiro[cyclopentane-1,9'-fluorene]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16/c1-3-9-15-13(7-1)14-8-2-4-10-16(14)17(15)11-5-6-12-17/h1-4,7-10H,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYJRAFRYWVOOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70558043
Record name Spiro[cyclopentane-1,9'-fluorene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70558043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14966-37-1
Record name Spiro[cyclopentane-1,9′-[9H]fluorene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14966-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[cyclopentane-1,9'-fluorene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70558043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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